Aranose

Descripción general

Descripción

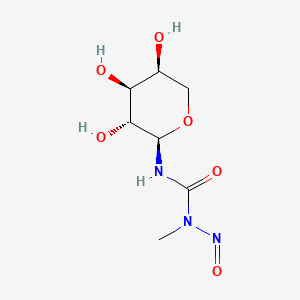

Es un derivado de nitrosourea desarrollado en la Unión Soviética en la década de 1970 . El compuesto es un conjugado entre el residuo citotóxico y mutagénico de la N-nitroso-N-metilurea y el azúcar L-arabinosa . Aranose es conocido por su relativamente baja toxicidad hematológica y un índice terapéutico más amplio en comparación con otras nitrosoureas disponibles en ese momento .

Métodos De Preparación

La síntesis de Aranose implica la condensación de N-metilurea con L-arabinosa, produciendo 3-alfa-L-arabinopiranósil-1-metilurea, seguida de la nitrosación de esta última . Las condiciones de reacción generalmente implican condiciones ligeramente alcalinas o calentamiento, lo que lleva a la formación de this compound sin la producción de diazometano . Los métodos de producción industrial son similares, centrándose en la síntesis eficiente y segura del compuesto, asegurando al mismo tiempo una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Maillard Reaction with Hydroxycinnamic Acids and Alanine

Arabinose undergoes nonenzymatic browning reactions when heated with hydroxycinnamic acids (e.g., ferulic acid, caffeic acid) and alanine. These reactions involve:

Decarboxylation Pathways :

-

Ferulic acid (FA) decarboxylates rapidly in the presence of alanine, forming vinylguaiacol (3 ) via an intermediate anion (3a ) .

-

Caffeic acid (CA) follows a similar pathway, yielding vinylcatechol (VC ) .

Key Reaction Products :

| Reactants | Major Products | Observed m/z | Relative Intensity (%) |

|---|---|---|---|

| FA + Ara + Ala | Vinylguaiacol (C₉H₁₀O₂H⁺) | 151.0753 | 100 |

| CA + Ara | Vinylcatechol (C₈H₈O₂H⁺) | 137.0594 | 99 |

| FA + Ala | Vinylguaiacol-Ala adducts | 240.1230 | 1–6 |

pH Dynamics :

-

FA/Ala systems show a sharp pH increase from 4.9 to 8.7 within 10 minutes due to alanine-mediated decarboxylation .

-

CA/Ara systems produce short-chain acids that mitigate pH changes, reducing browning potential compared to FA .

Microbial Catabolic Pathways

Fungi and yeast metabolize L-arabinose via a reductase-dependent pathway:

Enzymatic Steps :

-

L-Arabinose Reductase (LarA) : Converts L-arabinose to L-arabitol (Km = 93 mM for Aspergillus niger) .

-

L-Arabitol Dehydrogenase (LadA) : Oxidizes L-arabitol to L-xylulose .

-

L-Xylulose Reductase (LxrA) : Produces xylitol, entering central metabolism .

Ethanol Production :

-

Candida spp. yield 0.18 g ethanol/g L-arabinose under oxygen-limited conditions .

-

Aerobic conditions prioritize biomass synthesis over ethanol due to NAD⁺ availability .

Enzymatic Kinetics and Mutant Strains

Catalytic Efficiency in *Geobacillus stearothermophilus *:

| Strain | Kₐₜ (s⁻¹) | Kₘ (mM) | Kₐₜ/Kₘ (s⁻¹·mM⁻¹) |

|---|---|---|---|

| Wild Type | 33.8 | 2.1 | 16.1 |

| Mutant (e.g., M1) | 11.9–27.8 | 4.2 | 2.8–6.6 |

Mutants exhibit reduced turnover rates but higher substrate affinity, altering arabinose utilization efficiency .

Computational Reaction Datasets

Arabinose-related reactions are cataloged in large-scale datasets like ORDerly and USPTO-33K , which standardize:

Dataset Metrics :

| Parameter | ORDerly-Forward | USPTO-33K |

|---|---|---|

| Total Reactions | 1,771,032 | 33,099 |

| Filtered Reactions | 691,142 | 33,099 |

| Temperature Range (°C) | 20–150 | 25–120 |

This synthesis of experimental and computational data underscores arabinose’s versatility in organic chemistry and biotechnology. Its role in Maillard chemistry, microbial metabolism, and synthetic biology remains a focal point for sustainable chemical production.

Aplicaciones Científicas De Investigación

Applications in Food Industry

2.1 Sugar Blocker in Food Products

L-Arabinose is widely utilized as a sugar blocker in food formulations. Its ability to delay the digestion of sucrose leads to a slower absorption of glucose, thereby reducing postprandial blood glucose spikes. This property has been demonstrated in clinical studies where co-ingestion of L-arabinose with sucrose resulted in significantly lower peak glucose levels compared to control groups .

2.2 Flavoring Agent

Due to its sweet taste, L-arabinose is used as a flavoring agent in various food products. It participates in the Maillard reaction, contributing to desirable flavors in baked goods and confections .

2.3 Dietary Supplements

L-Arabinose is incorporated into dietary supplements aimed at weight management and glycemic control. Clinical studies have shown its effectiveness in lowering insulin levels and improving metabolic responses when combined with other ingredients .

Health Applications

3.1 Blood Glucose Management

Research indicates that L-arabinose can significantly reduce glycemic responses when consumed with carbohydrates. A study demonstrated that participants consuming L-arabinose with sucrose experienced a delayed increase in plasma glucose levels compared to those consuming sucrose alone .

3.2 Prebiotic Effects

Emerging evidence suggests that L-arabinose may act as a prebiotic, promoting beneficial changes in gut microbiota composition. This effect could contribute to improved digestive health and overall well-being .

Pharmaceutical Applications

4.1 Drug Development

L-Arabinose has potential applications in pharmaceutical formulations as a precursor for the synthesis of nucleoside analogs used in antiviral medications . Its role as an excipient in drug delivery systems is also being explored due to its biocompatibility and low toxicity.

4.2 Anti-Cancer Research

Recent studies have indicated that D-arabinose (a structural isomer) may induce autophagy and cell cycle arrest in cancer cells, suggesting potential therapeutic applications in oncology . This line of research highlights the need for further investigation into the anti-cancer properties of L-arabinose.

Table 1: Summary of Clinical Studies on L-Arabinose

Regulatory Status and Market Insights

L-Arabinose has been approved for use as a new resource food by various health authorities, including the Japanese Ministry of Health and the American Medical Society . Its market presence is growing due to increasing consumer interest in health-oriented products.

Mecanismo De Acción

Aranose ejerce sus efectos alquilando el ADN, formando aductos intracatenarios de ADN y entrecruzamiento entre cadenas . Esto inhibe la mitosis y promueve la apoptosis de las células afectadas . La presencia del residuo L-arabinosa en la molécula mejora su penetración en las células malignas y su capacidad para cruzar la barrera hematoencefálica . Esto mejora la relación de concentración del compuesto en el tumor frente al tejido normal, mejorando su actividad anticancerígena mientras reduce la toxicidad para las células normales .

Comparación Con Compuestos Similares

Aranose es único en comparación con otros derivados de nitrosourea debido a su relativamente baja toxicidad hematológica y un índice terapéutico más amplio . Compuestos similares incluyen:

Citarabina (Citosina arabinoside): Otro fármaco anticancerígeno que contiene el residuo L-arabinosa, utilizado principalmente en el tratamiento de la leucemia.

Fludarabina (2-fluoro-arabinoside del nucleósido adenosina): Utilizado en el tratamiento de la leucemia linfocítica crónica y el linfoma no Hodgkin.

La singularidad de this compound radica en su mejor penetración en las células malignas y su toxicidad reducida para las células que se dividen rápidamente de forma normal, lo que lo convierte en un compuesto valioso en la investigación y el tratamiento del cáncer .

Actividad Biológica

Aranose, primarily known as L-arabinose , is a pentose sugar with significant biological implications, particularly in metabolic processes and its effects on glycemic control. This article synthesizes recent research findings, case studies, and data tables to elucidate the biological activity of L-arabinose.

1. Metabolism of L-Arabinose

L-arabinose metabolism is crucial for various organisms, particularly Escherichia coli. The metabolism of L-arabinose has been shown to enhance the virulence of certain pathogens. Research indicates that L-arabinose does not merely serve as a nutrient source but plays a significant role in regulating virulence factors during infection. This is achieved through the upregulation of the type III secretion system (T3SS) and other virulence-associated genes, which are activated in response to L-arabinose presence in the cytosol .

2. Regulation of Gene Activity

The regulation of the L-arabinose operon in E. coli has been extensively studied, revealing mechanisms of positive gene regulation influenced by L-arabinose. The regulatory protein AraC plays a pivotal role in this process, modulating gene expression based on arabinose concentration. This regulatory system exemplifies intricate metabolic control mechanisms that link nutrient availability to gene expression and pathogenicity .

3. Glycemic Control

L-arabinose has been investigated for its potential to lower postprandial glycemic and insulinemic responses. A randomized crossover trial demonstrated that adding L-arabinose to sugary drinks significantly reduced glucose and insulin peaks by 15% and 52%, respectively. This effect was consistent across various drink formulations, indicating its potential utility in managing blood sugar levels .

Table 1: Effects of L-Arabinose on Glycemic Responses

| Drink Type | Glucose Reduction (%) | Insulin Reduction (%) |

|---|---|---|

| Control | 15 | 52 |

| Fat + Control | 8 | 45 |

| Starch + Control | 7 | 29 |

Case Study 1: Efficacy in Human Trials

A clinical trial involving healthy subjects assessed the efficacy of L-arabinose in reducing glycemic responses when added to various drinks. The study found significant reductions in both glucose and insulin responses, highlighting the compound's potential as a dietary supplement for glycemic control .

Case Study 2: Regulatory Approval in Japan

Research conducted by CPL Business Consultants examined the regulatory landscape for L-arabinose in Japan, where it is used as a food ingredient. The study provided insights into its historical use, safety evaluations, and market presence. Notably, no adverse effects have been reported since its introduction, supporting its safety profile for consumer use .

Propiedades

Número CAS |

167396-23-8 |

|---|---|

Fórmula molecular |

C7H13N3O6 |

Peso molecular |

235.19 g/mol |

Nombre IUPAC |

1-methyl-1-nitroso-3-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]urea |

InChI |

InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14)/t3-,4-,5+,6+/m0/s1 |

Clave InChI |

BADMGRJDJPQBLS-UNTFVMJOSA-N |

SMILES |

CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |

SMILES isomérico |

CN(C(=O)N[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)N=O |

SMILES canónico |

CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-alpha-L-arabinopyranosyl-1-methylnitrosourea aranoza |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.